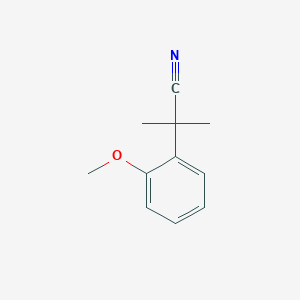
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide" is a chemical entity that appears to be related to quinoline derivatives, which are known for their diverse biological activities. The quinoline nucleus is a common structure found in compounds with potential anti-cancer properties, and modifications to this core structure can lead to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, which is a key step in forming the quinoline core . Similarly, the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives involves a crucial iodine-mediated 6-endo cyclization step . These methods suggest that the synthesis of the compound may also involve cyclization reactions and possibly the use of reagents like iodine or bases for the cyclization process.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The presence of substituents such as cyano groups and acetamide functionalities can influence the binding interactions of these molecules with biological targets. For example, in the study of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, the compounds were designed to mimic the substructure of methyltetrahydrofolate and were docked into the methionine synthase binding domain . This suggests that the compound may also interact with biological targets in a similar manner, with its molecular structure playing a crucial role in its activity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their synthesis and biological activity. The iodine-mediated cyclization is an example of a chemical reaction that is used to construct the quinoline core . Additionally, the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the synthesis of related compounds indicates that amide bond formation reactions are also relevant . These reactions are critical for the introduction of functional groups that may affect the pharmacological properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like cyano and acetamide can affect these properties and, consequently, the compound's behavior in biological systems. For instance, the cytotoxic activity of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates was evaluated, and the compound with the highest IC50 value against the PC-3 cell line also had the lowest free energy of binding . This suggests that the physical and chemical properties of these compounds are closely related to their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide and its derivatives are primarily used in the synthesis of complex organic compounds. For instance, the regioselective cyclocondensation of related cyclohexanones with cyanothioacetamide leads to various tetrahydroisoquinoline derivatives. These compounds, after further reactions, can be transformed into different structures such as thieno[2,3-c]isoquinoline-2-carboxamides, highlighting the versatility of these compounds in synthetic chemistry (Sayed et al., 2021).
Anticancer and Antioxidant Properties
Some derivatives of 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide have been studied for their potential anticancer and antioxidant properties. For example, certain tetrahydroisoquinoline derivatives bearing a nitrophenyl group have been investigated for their anticancer and antioxidant activities. The results indicated moderate to strong activity against specific cancer cell lines, along with high antioxidant activity for most tested compounds (Sayed et al., 2022).
Biological Activity
The structural versatility of 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide derivatives allows for a variety of biological activities. For instance, certain pyridine derivatives related to this compound have shown insecticidal activities, with one compound exhibiting about four times the insecticidal activity of a standard insecticide against cowpea aphid (Bakhite et al., 2014).
Synthetic Methodologies
These compounds also play a crucial role in advancing synthetic methodologies. A practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, a structurally related compound, was described, emphasizing the importance of these compounds in the development of efficient synthetic routes for complex molecules (Wenpeng et al., 2014).
Antifungal Properties
Moreover, some derivatives have been identified as potential antifungal agents, displaying activity against various fungi species, including molds and dermatophytes. This indicates the potential of these compounds in addressing challenges related to fungal infections (Bardiot et al., 2015).
Propiedades
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2)4-10-9(11(18)5-14)3-8(6-15)13(17-10)20-7-12(16)19/h3H,4-5,7H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBLCOATCCWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
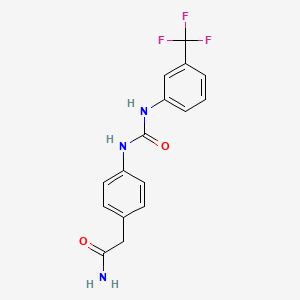
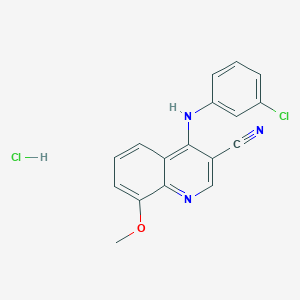
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

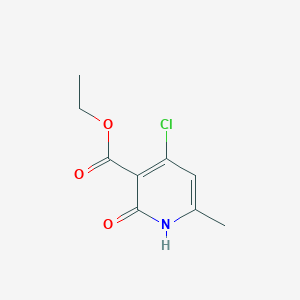
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
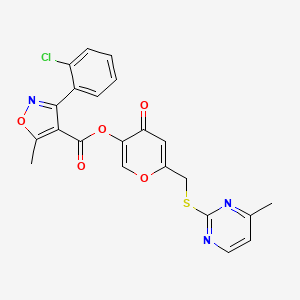
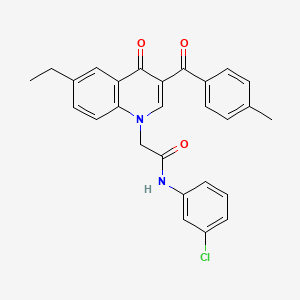
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)
